molecular formula C11H12O3 B8415405 Benzoic acid 2-vinyloxyethyl ester

Benzoic acid 2-vinyloxyethyl ester

Cat. No. B8415405
M. Wt: 192.21 g/mol
InChI Key: NFASKBANFMISNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06489080B2

Procedure details

Benzoic acid (244 g) (2 mol) was dissolved in 3,000 ml of toluene, and thereto were added 320 g of 2-chloroethyl vinyl ether, 88 g of sodium hydroxide, 25 g of tetrabutylammonium bromide, and 100 g of triethylamine. The resulting mixture was stirred with heating at 120° C. for 5 hours.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10]([O:12][CH2:13][CH2:14]Cl)=[CH2:11].[OH-].[Na+].C(N(CC)CC)C>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH:10]([O:12][CH2:13][CH2:14][O:8][C:1](=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[CH2:11] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
244 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
320 g
Type
reactant
Smiles
C(=C)OCCCl
Name
Quantity
88 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=C)OCCOC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.